An In-depth Technical Guide to Boc-Arg(NO2)-OH: Chemical Properties, Structure, and Applications in Research and Development
An In-depth Technical Guide to Boc-Arg(NO2)-OH: Chemical Properties, Structure, and Applications in Research and Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Nα-tert-butoxycarbonyl-Nω-nitro-L-arginine, commonly known as Boc-Arg(NO2)-OH. It details its chemical and physical properties, structural features, and its critical role as a protected amino acid derivative in synthetic chemistry, particularly in the realm of peptide synthesis for drug discovery and development.
Core Chemical and Physical Properties
Boc-Arg(NO2)-OH is a white to off-white solid powder that is a staple in solid-phase peptide synthesis (SPPS).[1][2] The introduction of the Boc (tert-butoxycarbonyl) protecting group on the α-amino group and the nitro group on the guanidino side chain of arginine allows for its controlled incorporation into a growing peptide chain.[1][2][3]
Quantitative Data Summary
| Property | Value | References |
| CAS Number | 2188-18-3 | [1][2][3] |
| Molecular Formula | C11H21N5O6 | [1][2] |
| Molecular Weight | 319.31 g/mol | [1][2] |
| Appearance | White to off-white solid powder | [1][2] |
| Purity | ≥98% | [1][2] |
| Melting Point | 113–126°C (with decomposition) | [1][2] |
| Solubility | Soluble in water and DMSO; slightly soluble in aqueous base. | [1][2] |
| Storage Conditions | Store in a cool, dry place, preferably below -15°C, protected from light and moisture. | [1][2] |
Chemical Structure and Stereochemistry
The structure of Boc-Arg(NO2)-OH is characterized by the L-configuration of the arginine backbone, ensuring its utility in the synthesis of biologically relevant peptides. The key functional groups are:
-
α-Amino Group: Protected by the acid-labile Boc group.
-
Carboxylic Acid Group: The reactive site for peptide bond formation.
-
Guanidino Side Chain: The nucleophilicity of the guanidino group is suppressed by the strongly electron-withdrawing nitro group. This protection is stable to the acidic conditions used to remove the Boc group but can be removed under specific reductive conditions.
The presence of these protecting groups allows for orthogonal protection strategies in complex peptide synthesis.
Role in Peptide Synthesis and Drug Development
Boc-Arg(NO2)-OH is a crucial building block in Boc-chemistry-based solid-phase peptide synthesis (SPPS). The nitro group's stability to trifluoroacetic acid (TFA), the reagent used for Boc deprotection, is a key advantage.[4] This allows for the iterative addition of amino acids to the peptide chain without premature deprotection of the arginine side chain.
The primary significance of incorporating Nω-nitro-L-arginine into peptides lies in its role as a precursor to L-arginine. Furthermore, Nω-nitro-L-arginine itself is a well-known inhibitor of nitric oxide synthase (NOS) enzymes.[5][6] This makes peptides containing this residue valuable tools for studying the physiological and pathological roles of nitric oxide and as potential therapeutic agents.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) – Coupling of Boc-Arg(NO2)-OH
This protocol outlines the manual coupling of Boc-Arg(NO2)-OH to a resin-bound peptide chain.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
Boc-Arg(NO2)-OH
-
Coupling reagent (e.g., HBTU, HATU, or DIC/HOBt)
-
Base (e.g., N,N-diisopropylethylamine - DIPEA)
-
Solvent (e.g., N,N-dimethylformamide - DMF or dichloromethane - DCM)
-
Washing solvents (DMF, DCM, isopropanol)
Methodology:
-
Resin Swelling: Swell the resin in DMF or DCM for 30-60 minutes.
-
Activation: In a separate vessel, dissolve Boc-Arg(NO2)-OH (2-4 equivalents relative to the resin loading) and the coupling reagent (e.g., HBTU, 2-4 equivalents) in DMF. Add DIPEA (4-8 equivalents) to the solution to activate the carboxylic acid.
-
Coupling: Add the activated Boc-Arg(NO2)-OH solution to the swelled resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Monitor the coupling reaction for completion using a qualitative test such as the Kaiser test. A negative test (yellow beads) indicates the absence of free primary amines and a successful coupling.
-
Washing: After complete coupling, wash the resin sequentially with DMF, DCM, and isopropanol to remove excess reagents and byproducts.
Deprotection Protocols
Materials:
-
Peptidyl-resin with N-terminal Boc-Arg(NO2)-OH
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavengers (e.g., triisopropylsilane - TIPS, water)
-
Washing solvents (DCM, DMF)
-
Base for neutralization (e.g., 10% DIPEA in DMF)
Methodology:
-
Preparation of Deprotection Solution: Prepare a solution of 25-50% TFA in DCM. The addition of scavengers is recommended if other acid-sensitive protecting groups are present.
-
Deprotection: Add the TFA/DCM solution to the resin and agitate for 20-30 minutes at room temperature.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DCM and DMF to remove residual acid.
-
Neutralization: Neutralize the newly formed N-terminal ammonium salt by washing the resin with a solution of 10% DIPEA in DMF.
-
Final Wash: Wash the resin again with DMF and DCM to remove excess base.
Method 1: Reductive Cleavage with Stannous Chloride (On-Resin)
Materials:
-
Peptidyl-resin containing Arg(NO2)
-
Tin(II) chloride dihydrate (SnCl2·2H2O)
-
Phenol
-
Aqueous Hydrochloric acid (HCl)
-
2-Methyltetrahydrofuran (2-MeTHF)
-
Washing solvents (2-MeTHF, DMF, DCM, Methanol)
Methodology:
-
Prepare Deprotection Cocktail: Prepare a solution of 2 M SnCl2, 0.04 M phenol, and 0.2 M aqueous HCl in 2-MeTHF.
-
Resin Treatment: Add the deprotection cocktail to the peptidyl-resin and heat the mixture to 55 °C. The reaction time can be monitored by HPLC analysis of a cleaved aliquot.
-
Washing: After the reaction is complete, drain the deprotection solution and wash the resin thoroughly with 2-MeTHF, DMF, DCM, and Methanol.
Method 2: Catalytic Hydrogenation (Post-Cleavage)
Materials:
-
Cleaved and purified peptide containing Arg(NO2)
-
Palladium on carbon (Pd/C) catalyst (5-10% w/w)
-
Solvent (e.g., methanol, acetic acid, or a mixture)
-
Hydrogen gas source
Methodology:
-
Dissolution: Dissolve the peptide in the chosen solvent.
-
Catalyst Addition: Add the Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Purge the reaction vessel with hydrogen gas and then maintain a positive pressure of hydrogen (typically 1-4 atm). Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by HPLC until the starting material is consumed.
-
Work-up: Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Isolation: Evaporate the solvent from the filtrate to obtain the deprotected peptide.
Context: Arginine and the Nitric Oxide Synthase (NOS) Pathway
To appreciate the significance of incorporating nitroarginine into peptides, it is essential to understand the biological role of arginine as the substrate for nitric oxide synthase (NOS). NOS enzymes catalyze the five-electron oxidation of L-arginine to produce nitric oxide (NO) and L-citrulline.[7] NO is a critical signaling molecule involved in various physiological processes, including vasodilation, neurotransmission, and the immune response. There are three main isoforms of NOS: endothelial (eNOS), neuronal (nNOS), and inducible (iNOS).
Nω-nitro-L-arginine, the residue incorporated using Boc-Arg(NO2)-OH, is a potent inhibitor of all three NOS isoforms. By introducing this residue into peptides, researchers can create probes to study the NOS pathway or develop potential therapeutics for conditions where NOS activity is dysregulated.
Safety and Handling
Boc-Arg(NO2)-OH should be handled in a well-ventilated area, and personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn.[2] Avoid inhalation of the powder and contact with skin and eyes. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).
Conclusion
Boc-Arg(NO2)-OH is an indispensable reagent for researchers and professionals in peptide chemistry and drug development. Its well-defined chemical properties and the robust protocols for its use in SPPS enable the synthesis of complex peptides. The ability to introduce the NOS inhibitor Nω-nitro-L-arginine provides a powerful tool for investigating nitric oxide signaling and for the development of novel therapeutic agents. This guide provides the foundational technical information required for the effective and safe utilization of Boc-Arg(NO2)-OH in a research and development setting.
References
- 1. Synthesis and in vivo distribution of no-carrier-added N(omega)-Nitro-L-arginine [11C]methyl ester, a nitric oxide synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Boc-Arg(NO2)-OH - SRIRAMCHEM [sriramchem.com]
- 3. advancedchemtech.com [advancedchemtech.com]
- 4. Synthesis of Nomega-Nitro-l-arginine methyl ester modified reduced graphene oxide nanosheets and their protective action on experimental preeclampsia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of nitric oxide synthesis by NG-nitro-L-arginine methyl ester (L-NAME): requirement for bioactivation to the free acid, NG-nitro-L-arginine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
